molecular formula C19H23NO3 B11176108 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176108
M. Wt: 313.4 g/mol
InChI Key: OIFLGTCGHIBICZ-UHFFFAOYSA-N
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Description

6,8,8,9-Tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound with a unique structure that combines elements of chromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. This reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The reaction yields the desired product in good yields, typically ranging from 73% to 88% .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-Tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

6,8,8,9-Tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-Tetramethyl-3-propanoyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is unique due to its combination of chromene and pyridine structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as luminescent dyes and photosensitizers, where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-propanoyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H23NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-9,11H,6,10H2,1-5H3

InChI Key

OIFLGTCGHIBICZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)C

Origin of Product

United States

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